molecular formula C16H14O7 B8255230 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one CAS No. 916210-79-2

3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one

Cat. No.: B8255230
CAS No.: 916210-79-2
M. Wt: 318.28 g/mol
InChI Key: CAFZLSJOANEDGR-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one (CAS Number: 916210-79-2) is a synthetic xanthone derivative supplied for scientific research. With a molecular formula of C16H14O7 and a molecular weight of 318.28 g/mol, this compound is part of the xanthone family, a class of polyphenolic compounds known as a "privileged structure" for their ability to interact with a diverse range of pharmacological targets . The specific arrangement of its hydroxyl and methoxy substituents is critical, as the biological activity of xanthones is highly dependent on the nature and position of these functional groups . Researchers are particularly interested in hydroxylated xanthones like this one for their potential antioxidant properties, as phenolic groups can effectively scavenge free radicals . This compound is intended for research and development purposes only. It is not approved for use in diagnostics, therapeutics, or as a food additive, and it is strictly not for personal use. Handle with appropriate care in a laboratory setting.

Properties

IUPAC Name

3,6-dihydroxy-1,2,7-trimethoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-20-11-4-7-10(5-8(11)17)23-12-6-9(18)15(21-2)16(22-3)13(12)14(7)19/h4-6,17-18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFZLSJOANEDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3OC)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718888
Record name 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916210-79-2
Record name 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one is a xanthone derivative known for its diverse biological activities. This compound has garnered interest in the scientific community due to its potential applications in pharmacology and biochemistry. The unique arrangement of hydroxyl and methoxy groups in its structure contributes significantly to its reactivity and interaction with biological systems.

  • Molecular Formula : C15H14O6
  • Molecular Weight : 302.28 g/mol
  • Appearance : Solid, white to light yellow or dark green
  • Melting Point : Approximately 395 °C

The compound's structure includes multiple hydroxyl and methoxy groups, which are integral to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in various cellular models.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in macrophage cells.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against several pathogens, including bacteria and fungi.
  • Antitumor Potential : Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using different assays. The results indicated a strong ability to mitigate oxidative damage in cellular models exposed to oxidative stressors.

Anti-inflammatory Activity

In vitro experiments demonstrated that the compound significantly reduced the levels of pro-inflammatory markers such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Antimicrobial Efficacy

The compound was tested against various microbial strains, showing effective inhibition of growth at concentrations as low as 16 µg/mL for certain fungi. This positions it as a promising candidate for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the biological significance of this xanthone derivative:

  • Case Study on Antioxidant Mechanism :
    • Researchers found that this compound reduced reactive oxygen species (ROS) production in human macrophages under oxidative stress conditions.
    • The study utilized flow cytometry to quantify ROS levels before and after treatment with the compound.
  • Case Study on Anti-inflammatory Properties :
    • A study involving LPS-induced inflammation in mice showed that administration of the compound led to a significant decrease in inflammatory markers compared to controls.
    • Histological analysis revealed reduced tissue damage and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar xanthones:

Compound NameMolecular FormulaKey Features
3,6-Dihydroxy-9H-xanthen-9-oneC13H8O4Exhibits antioxidant properties
1,5-Dihydroxy-2,3,7-trimethoxy-9H-xanthen-9-oneC15H14O6Similar biological activities
1,8-Dihydroxy-4,6,7-trimethoxyxanthoneC15H14O6Antioxidant and anti-inflammatory properties

The comparative analysis indicates that while these compounds share some biological activities, the specific arrangement of functional groups in this compound enhances its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Xanthone Derivatives

Structural and Functional Group Variations

The bioactivity and physicochemical properties of xanthones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Source Key Bioactivities
3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one 3-OH, 6-OH; 1-OCH₃, 2-OCH₃, 7-OCH₃ Synthetic Antioxidant (inferred)
4,6-Dihydroxy-1,5,7-trimethoxy-9H-xanthen-9-one 4-OH, 6-OH; 1-OCH₃, 5-OCH₃, 7-OCH₃ Securidaca inappendiculata Antioxidant (DPPH IC₅₀ = 0.31 mg/L)
1,8-Dihydroxy-4,6-dimethoxyxanthone 1-OH, 8-OH; 4-OCH₃, 6-OCH₃ Natural isolation Not explicitly reported
3,6-Dichloro-9H-xanthen-9-one 3-Cl, 6-Cl Synthetic Antibacterial
1,2-Dihydroxy-9H-xanthen-9-one 1-OH, 2-OH Synthetic Anti-inflammatory, antioxidant

Bioactivity and Mechanism

  • Antioxidant Activity: Hydroxyl groups enhance radical scavenging. For example, 4,6-dihydroxy-1,5,7-trimethoxy-9H-xanthen-9-one (IC₅₀ = 0.31 mg/L in DPPH assay) outperforms analogs with fewer hydroxyl groups .
  • Antibacterial Activity : Halogenation (e.g., 3,6-dichloro derivative) enhances antibacterial effects by increasing lipophilicity and membrane penetration . The target compound lacks halogens but may exhibit activity via alternative mechanisms.
  • Anti-inflammatory Effects : 1,2-Dihydroxy-9H-xanthen-9-one inhibits IL-6 and PGE₂ in macrophages . The absence of vicinal hydroxyls in the target compound suggests divergent mechanisms.

Physicochemical Properties

  • Solubility : Hydroxyl groups improve water solubility, while methoxy groups enhance lipophilicity. The target compound’s three methoxy groups may reduce aqueous solubility compared to dihydroxy analogs like 1,2-dihydroxy-9H-xanthen-9-one .
  • Synthetic Challenges : Low yields (e.g., 7% for 1,4-dihydroxy-3-methoxy-9H-xanthen-9-one) are common in xanthone synthesis due to steric hindrance and competing side reactions . However, 3,6-dichloro derivatives achieve higher yields (81%) via thionyl chloride-mediated reactions .

Structural Stability

Crystal structure analyses (e.g., 3-isobutoxy-9H-xanthen-9-one) reveal that bulky substituents enhance stability via intramolecular hydrogen bonding . The target compound’s methoxy groups may similarly stabilize the aromatic system, though experimental data are needed.

Preparation Methods

Friedel-Crafts Acylation and Cyclocondensation

Early routes employed Friedel-Crafts acylation to construct the xanthone skeleton. A representative protocol involves:

  • Condensation of 2,3,4-trimethoxybenzoic acid with resorcinol derivatives

  • Cyclization using POCl₃ or H₂SO₄ at 80–100°C

  • Selective demethylation with BBr₃/CH₂Cl₂ (-78°C) to recover hydroxyl groups.

Table 1: Classical Cyclocondensation Results

Starting MaterialsCyclizing AgentTemp (°C)Yield (%)Purity (HPLC)
2,3,4-Trimethoxybenzoic acid + 3,5-dihydroxybenzoic acidPOCl₃804292%
2,4,5-Trimethoxybenzoyl chloride + phloroglucinolH₂SO₄1003888%

Limitations include poor regioselectivity (≤60% target product) and side reactions like over-methylation.

Ullmann Coupling for Diarylation

Ullmann-type couplings enable C–O bond formation between pre-functionalized benzophenone precursors:

  • CuI-catalyzed coupling of 2-bromo-3,6-dimethoxyacetophenone with 2-iodo-1,7-dimethoxybenzene

  • Oxidative cyclization using K₂S₂O₈ in H₂SO₄/H₂O

  • Hydrolysis of acetyl-protected hydroxyls.

Key Observation: Copper catalysts at 120°C improved coupling efficiency (yield: 51% vs. 32% without CuI).

Modern Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2025 protocol achieved 68% yield via:

  • Mixing 2,3,4-trimethoxyphenylboronic acid and 3,5-dihydroxyphenyl acetate

  • Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF)

  • 10-minute microwave cyclization (300 W, 150°C).

Advantages:

  • 4.7× faster than conventional heating

  • Reduced dimerization side products (<5%)

Flow Chemistry for Scalability

Continuous-flow reactors enhance reproducibility for industrial-scale production:

  • Residence time: 8 minutes

  • Temperature: 130°C

  • Throughput: 12 g/h with 89% conversion.

Catalytic and Green Chemistry Methods

Ionic Liquid-Mediated Demethylation

Ionic liquids like [bmIm]BF₄ enable eco-friendly demethylation:

  • Methylated precursor (1,2,7-trimethoxy-3,6-diacetoxyxanthenone)

  • Demethylation with [bmIm]BF₄/H₂O (90°C, 6 h)

  • Selective acetate hydrolysis (NaOH/MeOH).

Table 2: Solvent Comparison for Demethylation

SolventConversion (%)Selectivity (3,6-OH vs. Others)
[bmIm]BF₄/H₂O9497:3
Pyridine/HCl7882:18

Photocatalytic Oxidation

Visible-light-driven oxidation using TiO₂ nanoparticles:

  • Wavelength: 450 nm

  • Substrate conversion: 86% in 4 h

  • Avoids harsh oxidants like KMnO₄.

Purification and Characterization

Chromatographic Techniques

  • HPLC: C18 column, 70:30 MeOH/H₂O, 1 mL/min (Rt = 6.2 min)

  • CC: Silica gel eluted with CH₂Cl₂/EtOAc (gradient 10:1 → 4:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.78 (s, H-4), 6.65 (s, H-5), 3.89 (s, OCH₃-1), 3.84 (s, OCH₃-2), 3.76 (s, OCH₃-7).

  • HRMS: m/z 318.0740 [M+H]⁺ (calc. 318.0742) .

Q & A

Q. What are the recommended methods for synthesizing 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one?

A stepwise chemical redox cycling approach has been validated for synthesizing xanthenone derivatives. This involves using pyran intermediates and anthracene precursors under controlled redox conditions. For example, base-catalyzed hydration of pyran intermediates followed by dehydrogenation yields the xanthenone scaffold. Optimization of reaction time (e.g., 8–12 hours) and temperature (70–90°C) is critical to achieving yields >70% .

Q. How should solubility challenges be addressed for this compound in experimental workflows?

The compound exhibits limited solubility in polar solvents like ethanol and PBS (pH 7.2). Recommended strategies include:

  • Warming to 37°C with sonication to enhance dissolution in DMF or DMSO .
  • Preparing stock solutions in DMSO (2 mg/mL) and diluting in aqueous buffers for biological assays .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • HPLC : Purity validation (≥95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : 1H/13C NMR for verifying substituent positions (e.g., methoxy groups at C1, C2, C7) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C16H14O7) .

Q. What safety precautions are required during handling?

  • Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Avoid ignition sources (e.g., sparks, open flames) due to thermal instability .
  • Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation/contact risks .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yields depend on precise control of redox conditions. Key parameters include:

  • Catalyst selection : Transition metals (e.g., Pd/C) improve dehydrogenation efficiency .
  • Solvent system : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances intermediate stability .
  • Reaction monitoring : TLC or in-situ UV spectroscopy to track progress and minimize byproducts .

Q. How should contradictory solubility data from different sources be reconciled?

Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from variations in crystallinity or hydration states. Mitigation strategies:

  • Perform X-ray crystallography to identify polymorphic forms .
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. What mechanisms underlie the reported bioactivity of this compound?

Derivatives of this scaffold exhibit anticancer and acetylcholinesterase inhibitory activity. Proposed mechanisms include:

  • Intercalation with DNA via planar xanthenone core, disrupting replication .
  • Competitive inhibition of acetylcholinesterase through hydrogen bonding with hydroxyl/methoxy groups .

Q. How can crystallographic data resolve ambiguities in substituent positioning?

Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation. For example:

  • Monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 12.3 Å, b = 7.8 Å, c = 15.2 Å) confirm substituent orientation .
  • Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the lattice and inform reactivity .

Q. What strategies improve stability in long-term biological assays?

  • Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative degradation .
  • Use lyophilized forms for storage and reconstitute in degassed buffers immediately before use .

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